molecular formula C22H23N3O2 B2714970 N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899961-08-1

N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2714970
CAS No.: 899961-08-1
M. Wt: 361.445
InChI Key: KSXGLYCUFZUDRA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-a]pyrazine carboxamide class, characterized by a bicyclic pyrrolopyrazine core with substituted phenyl groups at the 1- and 2-positions. The 4-methylphenyl group at position 1 enhances hydrophobic interactions, while the 2-methoxyphenyl substituent at position 2 introduces steric and electronic effects critical for target binding.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-9-11-17(12-10-16)21-19-7-5-13-24(19)14-15-25(21)22(26)23-18-6-3-4-8-20(18)27-2/h3-13,21H,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXGLYCUFZUDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolo[1,2-a]pyrazine core with methoxy and methyl substituents. The molecular formula is C23H22N4O4C_{23}H_{22}N_4O_4 with a molecular weight of 418.4 g/mol.

PropertyValue
Molecular FormulaC23H22N4O4
Molecular Weight418.4 g/mol
CAS Number921853-24-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets the PKMYT1 enzyme, which plays a crucial role in the DNA damage response in cancer cells. In one study, various analogs of the compound were synthesized and tested for their inhibitory effects on PKMYT1, demonstrating significant potency variations based on structural modifications (Table 1) .

CompoundPKMYT1 IC50 (μM)
Analog 190.69
Analog 204.1
Analog 211.2
Analog 220.011
Analog 232.4

The modifications to the carboxamide and pyrrole groups were found to significantly affect the potency of these compounds, indicating that careful structural optimization can enhance their therapeutic efficacy.

The mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases that regulate cell cycle progression and apoptosis in cancer cells. Studies have shown that this compound can induce apoptosis in various cancer cell lines by increasing the levels of pro-apoptotic factors and decreasing anti-apoptotic proteins .

In vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. For example, a study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MDA-MB-231 breast cancer cells . The annexin V-FITC assay indicated significant apoptosis induction compared to controls.

In vivo Studies

Preclinical studies using animal models have also been conducted to assess the compound's efficacy in reducing tumor growth. In these models, administration of the compound led to a notable reduction in tumor size and weight compared to untreated groups . The findings suggest that this compound may hold promise as an effective anticancer agent.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. Common approaches include:

  • Cyclization Reactions : Involving the cyclization of appropriate precursors under controlled conditions.
  • Catalytic Methods : Utilizing catalysts to enhance reaction efficiency.
  • Purification Techniques : Employing crystallization and chromatography for product purification.

Industrial Production

For large-scale production, optimized reaction conditions are crucial to maximize yield and minimize costs. This may include automated synthesis and advanced purification methods to ensure high-quality output suitable for research and commercial applications.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Facilitating the replacement of functional groups.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Investigated for effectiveness against various microbial strains.
  • Antiviral Activities : Explored for potential use in antiviral therapies.
  • Anticancer Research : Studied for its ability to inhibit cancer cell proliferation.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential:

  • Drug Development : Investigated as a lead compound for new drug formulations targeting specific diseases.
  • Pharmacological Studies : Analyzed for its interaction with biological targets such as enzymes and receptors.

Industry

Beyond laboratory settings, this compound is utilized in material science:

  • Polymer Development : Its unique chemical properties make it suitable for creating advanced materials.
  • Coatings and Composites : Used in developing coatings with enhanced durability and performance characteristics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through modulation of specific signaling pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The study concluded that the methoxy group significantly enhances the compound's ability to penetrate bacterial membranes.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below compares the target compound with structurally related derivatives:

Compound Name (Reference) Core Structure R1 (Position 1) R2 (Position 2) Molecular Weight Key Properties/Applications
Target Compound Pyrrolo[1,2-a]pyrazine 4-Methylphenyl 2-Methoxyphenyl ~377.4 (calc.) Enhanced hydrophobicity; potential enzyme inhibition
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-... () Pyrrolo[1,2-a]pyrazine 4-Ethoxyphenyl 2,6-Difluorophenyl ~432.4 (calc.) Increased metabolic stability via fluorine atoms
N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-... () Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine 3-Methoxypropyl 2,4-Dimethoxyphenyl 418.5 Broader π-system for DNA intercalation
1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine () Pyrrolo[1,2-a]pyrazine Trifluoromethyl Unsubstituted ~230.2 (calc.) Electron-withdrawing effects for electrophilic reactivity

Key Observations :

  • Substituent Effects : The 4-methylphenyl group in the target compound increases lipophilicity compared to the 4-ethoxyphenyl group in ’s analog, which may improve membrane permeability . Methoxy groups (e.g., 2-methoxyphenyl) enhance solubility compared to halogenated derivatives like 2,6-difluorophenyl .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Core Synthesis : The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by carboxamide coupling using reagents like triphenylphosphite or POCl₃ .
  • Optimization : Adjust reaction temperature (e.g., 120°C for cyclization ), solvent polarity, and stoichiometry of reagents to minimize byproducts. Purification via reverse-phase chromatography (e.g., acetonitrile/water gradients) improves yield and purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Analysis : Use ¹H/¹³C NMR to confirm substituent positions and carboxamide linkage. For example, aromatic protons near methoxy groups resonate at δ 3.70–3.82 ppm .
  • X-ray Crystallography : Single-crystal X-ray studies (e.g., R factor < 0.06) validate bond lengths and angles, particularly for the pyrrolo-pyrazine core and methoxyphenyl substituents .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodology :

  • In Vitro Assays : Screen for receptor binding (e.g., dopamine D3 receptors using radioligand displacement) or enzyme inhibition (IC₅₀ values via fluorometric assays) .
  • Dose-Response Studies : Use logD values (calculated via ACD/Labs Percepta) to predict membrane permeability and optimize dosing ranges .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) guide the modification of this compound for enhanced target selectivity?

  • Methodology :

  • Substituent Analysis : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to assess impact on receptor affinity .
  • Piperazine/Pyrrolidine Analogs : Introduce constrained rings (e.g., pyrazinyl-pyrrolidine ) to evaluate steric effects on binding pocket interactions .

Q. What strategies resolve contradictions in spectral data or unexpected reaction byproducts?

  • Methodology :

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., hydrazide derivatives ) and adjust reaction stoichiometry or temperature to suppress side reactions .
  • Dynamic NMR : Resolve overlapping signals (e.g., rotational isomers of the carboxamide group) by variable-temperature experiments .

Q. How can computational modeling improve the design of derivatives with reduced off-target effects?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding poses at target receptors (e.g., D3 receptor PDB: 3PBL) and identify steric clashes with non-target sites .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with favorable ΔG values .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation of enantiomers .
  • Asymmetric Catalysis : Optimize Pd-catalyzed coupling reactions with BINOL-derived ligands to enhance stereoselectivity .

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